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Hafnium silicide - 12401-56-8

Hafnium silicide

Catalog Number: EVT-342010
CAS Number: 12401-56-8
Molecular Formula: HfSi2
Molecular Weight: 234.7 g/mol
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Product Introduction

Description

Hafnium disilicide (HfSi2) is a compound that has garnered attention due to its potential applications in various fields. Hafnium (Hf) itself is a heavy gray-white metallic element that is never found free in nature and is typically associated with zirconium. It is known for its use as a minor strengthening agent in high-temperature nickel-base superalloys and as a neutron-absorber material in nuclear reactors4. Hafnium compounds, including hafnium disilicide, are of interest due to their refractory properties and their role in high-temperature applications4.

Applications in Various Fields

Electronics

Hafnium oxide, also known as hafnia, is a wide band gap dielectric used in electronic applications ranging from field-effect transistors to resistive memory. The control over oxygen stoichiometry is essential in these applications, and hafnium has been assessed as an oxygen getter to maintain this control5.

Proteomics

In the field of proteomics, hafnium oxide exhibits unique enrichment properties towards phosphorylated peptides. These properties are complementary to those of titanium oxide and zirconium oxide, which are also used for mass spectrometric analysis in proteomics2.

Polymerization Catalysts

Hafnium-based catalysts have been investigated for their role in olefin polymerization. A specific study on a hafnium pyridyl-amide olefin polymerization catalyst revealed a unique mechanism involving monomer modification of the catalyst, which generates multiple catalyst species when multiple monomers are present. This leads to the production of ethylene-alpha-olefin copolymers with broad molecular weight distributions3.

Hafnium Silicide (HfSi)

  • Compound Description: Hafnium silicide (HfSi) is another binary compound of hafnium and silicon. Like HfSi2, it is investigated for its potential applications in microelectronics and high-temperature materials. The Hf 4f7/2 binding energies for bulk HfSi2 and HfSi are 15.0 and 14.8 eV, respectively [, ].
  • Compound Description: Hafnium oxide (HfO2) is a ceramic material with a high dielectric constant, making it valuable in microelectronics as a gate dielectric in transistors. It is also being investigated for applications in resistive switching memories, ferroelectric memories, and energy storage devices [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Compound Description: Molybdenum disilicide (MoSi2) is a refractory ceramic known for its high melting point, oxidation resistance, and electrical conductivity. It is often used as a heating element in high-temperature furnaces, as a coating material for protecting other materials at elevated temperatures, and as an additive to improve the oxidation resistance of other ceramics [, , , , ].
  • Compound Description: Tantalum disilicide (TaSi2) is a refractory ceramic material with high melting point and good oxidation resistance. It is used as a diffusion barrier in integrated circuits to prevent the interdiffusion of metals at high temperatures during processing [].

Hafnium Carbonitride (Hf(C,N))

  • Compound Description: Hafnium carbonitride (Hf(C,N)) belongs to a class of ultra-high temperature ceramics (UHTCs) that exhibit exceptional thermal and mechanical properties at extremely high temperatures. It has garnered interest for its potential in aerospace, nuclear, and other demanding applications [, ].
  • Compound Description: Hafnium diselenide (HfSe2) belongs to the transition metal dichalcogenide (TMD) family and has a layered structure. Recent research has explored its potential in memristor devices for energy-efficient neural network hardware [].

7. Hafnium Ditelluride (HfTe2)* Compound Description: Hafnium ditelluride (HfTe2) is another transition metal dichalcogenide (TMD) material with promising applications in surface-enhanced Raman scattering (SERS) for detecting foodborne pathogens [].* Relevance: Hafnium ditelluride (HfTe2) and Hafnium disilicide (HfSi2) both belong to the larger family of hafnium compounds. While their structures and applications differ, they highlight the versatility of hafnium in diverse material systems.

Classification

Hafnium silicide is classified as a binary compound composed of hafnium and silicon. Its primary forms include hafnium disilicide (Hafnium Silicide with the formula HfSi2) and hafnium monosilicide (HfSi). Hafnium disilicide is particularly notable for its high melting point and excellent thermal stability, making it suitable for various high-performance applications.

Synthesis Analysis

Several methods exist for synthesizing hafnium silicide, each with specific parameters:

  1. Chemical Vapor Deposition: This method involves the deposition of thin films of hafnium silicate using precursors such as hafnium silylamide complexes. For instance, one study utilized hafnium silylamide as a precursor in the presence of oxygen to produce hafnium silicate thin films at temperatures around 400°C . The deposition conditions included maintaining a reactor pressure of 0.1 Torr and using argon as a carrier gas.
  2. Electrochemical Synthesis: Hafnium silicide can also be synthesized through electrochemical methods, where parameters such as current density and electrolyte composition are optimized to achieve the desired phase and morphology .
  3. Solid-State Reactions: Another approach involves solid-state reactions between hafnium and silicon powders at elevated temperatures. This method often requires careful control of temperature and atmosphere to prevent oxidation .
  4. Molecular Beam Epitaxy: This technique allows for the precise control of film thickness and composition by sequentially depositing hafnium and silicon atoms onto a substrate under ultra-high vacuum conditions.
Molecular Structure Analysis

The molecular structure of hafnium silicide varies depending on its form. Hafnium disilicide typically exhibits a tetragonal crystal structure with space group I4/mcm. The lattice parameters are approximately a=0.315a=0.315 nm and c=0.588c=0.588 nm . The bonding in hafnium silicide involves covalent interactions between hafnium and silicon atoms, contributing to its high melting point (around 3000°C) and thermal stability.

Chemical Reactions Analysis

Hafnium silicide participates in several chemical reactions:

  1. Formation Reactions: The formation of hafnium silicide from elemental hafnium and silicon can be represented as:
    Hf+2SiHfSi2\text{Hf}+2\text{Si}\rightarrow \text{HfSi}_2
    This reaction typically occurs at high temperatures (above 1000°C) under inert atmospheres to prevent oxidation.
  2. Reactivity with Oxygen: Hafnium silicide can react with oxygen at elevated temperatures to form hafnium oxide and silicon dioxide:
    HfSi2+O2HfO2+2SiO2\text{HfSi}_2+\text{O}_2\rightarrow \text{HfO}_2+2\text{SiO}_2
  3. Thermal Stability: Studies have shown that hafnium silicides maintain their structural integrity up to high temperatures (over 1000°C), making them suitable for applications in environments where thermal stability is critical .
Mechanism of Action

The mechanism of action for hafnium silicide in semiconductor applications primarily involves its role as a diffusion barrier and gate material in metal-oxide-semiconductor devices. When used in these contexts, hafnium silicide helps to mitigate the diffusion of silicon into metal layers during high-temperature processing, thus preserving device integrity.

The interaction between hafnium silicide and silicon substrates during annealing processes leads to the formation of stable interfaces that enhance electrical performance. Studies utilizing techniques like X-ray photoelectron spectroscopy have shown that the interface remains atomically sharp, which is crucial for device efficiency .

Physical and Chemical Properties Analysis

Hafnium silicide exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 3000°C.
  • Density: About 9.7 g cm39.7\text{ g cm}^3.
  • Thermal Conductivity: High thermal conductivity makes it suitable for heat dissipation applications.
  • Electrical Properties: Exhibits metallic conductivity, making it useful in electronic components.
  • Chemical Stability: Stable under inert conditions but reacts with oxygen at elevated temperatures.

These properties make hafnium silicide an attractive material for various high-temperature applications.

Applications

Hafnium silicide is utilized across multiple scientific and industrial fields:

  1. Semiconductor Industry: Used as a gate material in metal-oxide-semiconductor field-effect transistors due to its excellent electrical properties.
  2. High-Temperature Applications: Employed in aerospace components where heat resistance is critical.
  3. Thermal Barriers: Acts as a diffusion barrier in multilayer structures to prevent unwanted reactions between layers.
  4. Catalysis: Investigated for potential use in catalytic processes due to its unique surface properties.
  5. Research Applications: Used in various experimental setups involving thin film deposition techniques.

Properties

CAS Number

12401-56-8

Product Name

Hafnium silicide

Molecular Formula

HfSi2

Molecular Weight

234.7 g/mol

InChI

InChI=1S/Hf.2Si

InChI Key

TWRSDLOICOIGRH-UHFFFAOYSA-N

SMILES

[Si].[Si].[Hf]

Canonical SMILES

[Si].[Si].[Hf]

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